molecular formula C20H18N4O2S B2548497 5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-32-1

5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2548497
CAS RN: 921833-32-1
M. Wt: 378.45
InChI Key: ZRJZUPALDSFACH-UHFFFAOYSA-N
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Description

“5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, and a thiophene ring . The compound is part of a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The pyrazolo[4,3-c]pyridine ring system is a key feature of the molecule. This fused ring system includes a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom). Attached to this system are a phenyl ring, an ethyl group, and a thiophene ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For instance, the carbonyl group (C=O) in the 3-oxo group and the amide group (CONH2) could be sites of nucleophilic attack. The aromatic rings could undergo electrophilic aromatic substitution reactions .

Future Directions

The compound belongs to a class of molecules that have shown promise in medicinal chemistry, suggesting potential for future research and drug development . Further studies could explore its synthesis, properties, and potential therapeutic applications.

properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJZUPALDSFACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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